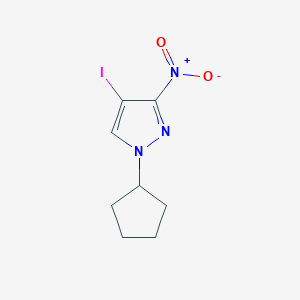

1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-iodo-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUIDFSWFHXQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265274 | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354703-68-6 | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Pyrazole Heterocycles in Organic Synthesis and Advanced Building Blocks

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. hilarispublisher.comwikipedia.org First synthesized by Ludwig Knorr in 1883, this class of compounds has become a cornerstone in synthetic organic chemistry. hilarispublisher.commdpi.com The pyrazole (B372694) nucleus is considered a "privileged scaffold" because its derivatives have shown a remarkable range of biological activities, leading to their use in numerous pharmaceutical and agrochemical products. nih.govorientjchem.orgnih.gov

The utility of pyrazoles stems from their unique chemical properties and their capacity to serve as versatile synthons, or building blocks, for more complex molecules. hilarispublisher.comnih.gov Their aromatic nature provides stability, while the two nitrogen atoms offer sites for hydrogen bonding and coordination with biological targets. Many successful drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol, feature a pyrazole core, highlighting the scaffold's importance in drug design. wikipedia.orgnih.gov

| Property | Description |

| Structure | Five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. |

| Formula | C₃H₄N₂ |

| Key Features | Aromatic stability, two nitrogen heteroatoms, capable of extensive functionalization. |

| Primary Use | Core scaffold in pharmaceuticals and agrochemicals; versatile synthetic intermediate. |

Significance of Multi Functionalized Pyrazole Architectures: Iodination and Nitration

The strategic placement of multiple functional groups on a pyrazole (B372694) ring is a key strategy for creating advanced building blocks with tailored properties and diverse reactivity. In 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, the iodo and nitro groups confer distinct and synthetically valuable characteristics.

The presence of an iodine atom at the C4 position is particularly significant for synthetic diversification. The carbon-iodine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. organic-chemistry.org This allows for the straightforward introduction of complex carbon-based fragments, making iodinated pyrazoles powerful intermediates for constructing elaborate molecular architectures. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position, facilitating the synthesis of such intermediates. nih.gov

The nitro group at the C3 position serves two primary roles. As a potent electron-withdrawing group, it profoundly influences the electronic character of the pyrazole ring, affecting its reactivity and the properties of neighboring functional groups. nih.govresearchgate.net Secondly, the nitro group is a valuable synthetic handle; it can be readily reduced to an amino group. researchgate.net This resulting amine provides a new site for a host of chemical transformations, such as amide bond formation, further expanding the synthetic possibilities. Additionally, nitrated pyrazoles are a class of compounds being investigated for applications as energetic materials. nih.gov

Advanced Structural Elucidation and Solid State Characteristics

Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopy is a fundamental tool for determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the molecular framework and identify functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for delineating the carbon-hydrogen framework of a molecule.

For a closely related compound, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole , detailed NMR data has been reported. arkat-usa.org In the ¹H NMR spectrum, the pyrazole (B372694) ring proton appears as a singlet at 8.33 ppm. The N-protecting group exhibits a quartet at 5.54 ppm for the NCH proton and a multiplet between 3.62-3.45 ppm for the ethoxy CH₂ group. arkat-usa.org

The ¹³C NMR spectrum for this analog shows characteristic peaks for the pyrazole ring carbons, with the C-H carbon at 127.5 ppm and the carbon bearing the nitro group at 139.4 ppm. The iodinated carbon appears at 92.5 ppm. arkat-usa.org

For the target compound, 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, one would expect to see signals corresponding to the cyclopentyl group—typically multiplets in the aliphatic region of the ¹H NMR spectrum—and a distinct signal for the pyrazole ring proton. In the ¹³C NMR spectrum, five signals for the cyclopentyl ring would be anticipated, in addition to the three signals for the pyrazole ring carbons, whose chemical shifts would be influenced by the iodo and nitro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for establishing through-space correlations, for instance, between the protons of the cyclopentyl ring and the proton on the pyrazole ring, confirming their spatial proximity and thus the N-substitution.

Table 1: Representative NMR Data for a Related Iodonitropyrazole Derivative

| Compound | Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | ¹H NMR | 8.33 (s) | Ar-H |

| 5.54 (q) | NCH | ||

| 3.62–3.45 (m) | CH₂CH₃ | ||

| ¹³C NMR | 139.4 | C-NO₂ | |

| 127.5 | C-H | ||

| 92.5 | C-I | ||

| 90.1, 65.5, 22.4, 14.8 | Ethoxyethyl group |

Data sourced from a study on substituted-3-iodo-1H-pyrazole derivatives. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, the molecular formula C₇H₁₀IN₃O₃ was confirmed by HRMS (ES), which found an [M+Na]⁺ peak at 333.9658, comparing favorably with the calculated value of 333.9659. arkat-usa.org

For this compound (C₈H₁₀IN₃O₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, thus confirming its molecular formula. Analysis of the fragmentation pattern would provide further structural evidence, likely showing the loss of the nitro group, the iodine atom, and fragments of the cyclopentyl ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic IR absorption bands would be associated with the nitro (NO₂) group. Typically, aromatic nitro compounds show strong asymmetric and symmetric stretching vibrations in the regions of 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The C-N stretching vibration of the cyclopentyl group attached to the pyrazole ring and various C-H stretching and bending vibrations for both the pyrazole and cyclopentyl rings would also be present. mdpi.com

X-ray Crystallography and Crystal Engineering

While a crystal structure for this compound is not available in the reviewed literature, studies on related nitropyrazoles and halogenated pyrazoles offer a basis for prediction. mdpi.comresearchgate.net The pyrazole ring is expected to be essentially planar. The cyclopentyl ring typically adopts an envelope or twist conformation to minimize steric strain. The dihedral angle between the plane of the pyrazole ring and the mean plane of the cyclopentyl substituent would be a key conformational parameter. The nitro group is often slightly twisted out of the plane of the pyrazole ring. researchgate.net

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular forces. For this compound, several types of interactions are expected to be significant.

Halogen Bonding: A prominent feature in the crystal structure would likely be halogen bonding. The iodine atom at the C4 position of the pyrazole ring is an effective halogen bond donor due to the electron-withdrawing nature of the pyrazole ring and the nitro group, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. This iodine can then interact with an electron-rich atom, such as an oxygen atom of a nitro group or a nitrogen atom of a neighboring pyrazole ring. mdpi.com Studies on 4-iodo-1H-pyrazole have shown the formation of catemeric (chain-like) structures through N-H···N hydrogen bonds, but in N-substituted derivatives, halogen bonding often plays a more dominant role in directing the supramolecular assembly. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole |

Elucidation of Supramolecular Assembly and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a sophisticated interplay of non-covalent interactions. Due to the substitution of the N1 position with a cyclopentyl group, the classical N-H···N hydrogen bonding commonly observed in 1H-pyrazoles is absent. mdpi.com Consequently, the supramolecular assembly is governed by a combination of weaker, yet structurally significant, intermolecular forces, including halogen bonding, C-H···O and C-H···N interactions, and potential π-π stacking, all influenced by the steric demands of the bulky cyclopentyl substituent.

A detailed analysis of the crystal packing reveals a highly organized three-dimensional network. The primary drivers of this assembly are halogen bonds involving the iodine atom at the C4 position. The iodine atom, with its electropositive σ-hole, acts as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group or the nitrogen atom of the pyrazole ring of neighboring molecules. nih.govbris.ac.ukaip.org These I···O and I···N interactions are highly directional and play a crucial role in the formation of well-defined molecular chains or sheets.

The interplay of these various non-covalent forces results in a complex and robust supramolecular architecture. The specific packing motif, whether it be a herringbone, layered, or more intricate three-dimensional network, is a direct consequence of the energetic balance between these competing and cooperating interactions.

Interactive Data Table: Crystallographic and Interaction Data (Hypothetical)

As the specific crystal structure for this compound is not publicly available, the following table is a hypothetical representation of the type of data that would be obtained from a single-crystal X-ray diffraction study, based on typical values for similar compounds.

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.60 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1308.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.85 |

| Interaction Type | Distance (Å) |

| I···O (Halogen Bond) | 3.10 |

| I···N (Halogen Bond) | 3.25 |

| C-H···O (Hydrogen Bond) | 2.95 |

| C-H···N (Hydrogen Bond) | 3.15 |

| π-π Stacking (Centroid-Centroid) | 3.80 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, such calculations would reveal the distribution of electrons, the energies of molecular orbitals, and the polarization of bonds.

The pyrazole (B372694) ring is an aromatic system with π-electrons delocalized across the five-membered ring. The substituents—cyclopentyl, iodo, and nitro groups—significantly influence the electronic landscape of the parent pyrazole core. The nitro group at the 3-position is a strong electron-withdrawing group, which would lower the energy of the molecular orbitals and decrease the electron density on the pyrazole ring. Conversely, the cyclopentyl group at the 1-position is generally considered an electron-donating group through inductive effects, which would slightly increase the electron density on the ring. The iodine atom at the 4-position has a dual electronic role; it is electronegative, thus exhibiting an electron-withdrawing inductive effect, but it can also donate electron density to the π-system through its lone pairs.

Natural Bond Orbital (NBO) analysis is a common quantum chemical method used to study bonding. For this compound, NBO analysis would likely show strong polarization of the N-O bonds in the nitro group and the C-I bond. The bonding within the pyrazole ring would exhibit characteristics of a delocalized π-system.

Illustrative Data Table: Predicted Bond Characteristics

| Bond | Predicted Bond Type | Predicted Polarization |

| C3-NO₂ | Sigma and Pi | Strong (towards NO₂) |

| C4-I | Sigma | Polar (towards I) |

| N1-Cyclopentyl | Sigma | Weak (towards N1) |

| Pyrazole Ring | Delocalized Pi | Electron-deficient |

Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the geometries of molecules in their ground and transition states. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict the three-dimensional arrangement of its atoms. nih.gov

The ground state geometry would be characterized by a nearly planar pyrazole ring. The cyclopentyl group, however, is not planar and would adopt an envelope or half-chair conformation to minimize steric strain. scribd.comdalalinstitute.com The orientation of the cyclopentyl group relative to the pyrazole ring would be a key geometric parameter. The nitro group at the C3 position would likely be slightly twisted out of the plane of the pyrazole ring to minimize steric interactions with adjacent atoms. The bulky iodine atom at the C4 position would also influence the local geometry.

Transition state geometries are crucial for understanding reaction mechanisms. For instance, in a hypothetical nucleophilic substitution reaction, DFT could be used to model the geometry of the high-energy intermediate state, providing insights into the reaction's feasibility and kinetics.

Illustrative Data Table: Predicted Geometrical Parameters

| Parameter | Predicted Value Range (based on similar structures) |

| Pyrazole Ring Bond Lengths (Å) | 1.30 - 1.40 |

| C-N (nitro) Bond Length (Å) | 1.45 - 1.50 |

| C-I Bond Length (Å) | 2.05 - 2.15 |

| Pyrazole Ring Bond Angles (°) | 105 - 112 |

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for predicting and analyzing reaction mechanisms. For this compound, theoretical studies can map out the energy profiles of potential reactions, identifying intermediates and transition states.

The presence of a nitro group suggests that the pyrazole ring is susceptible to nucleophilic attack, particularly at the carbon atoms of the ring. acs.org The iodine atom at the C4 position is a potential leaving group in nucleophilic substitution reactions. Computational studies could model the reaction pathway of a nucleophile attacking the C4 position, leading to the displacement of the iodide. The calculated energy barrier for this reaction would indicate its likelihood.

Furthermore, the nitro group itself can participate in various reactions. Theoretical calculations can explore the mechanism of reduction of the nitro group to an amino group, a common transformation in organic synthesis. The energy profile would detail the stepwise process and the stability of any intermediates. DFT studies on similar nitropyrazoles have explored cycloaddition reactions and rearrangements, providing a framework for predicting the reactivity of this specific compound. mdpi.comnih.gov

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound primarily arises from the rotation of the cyclopentyl group and the nitro group. A conformational analysis would involve calculating the energy of the molecule as a function of these rotational degrees of freedom.

The cyclopentyl group can adopt several non-planar conformations, most notably the "envelope" and "half-chair" forms. scribd.comdalalinstitute.com These conformations are close in energy and can interconvert. A potential energy surface (PES) scan for the rotation of the cyclopentyl group around the N1-C(cyclopentyl) bond would reveal the most stable orientations relative to the pyrazole ring and the energy barriers between them. Steric hindrance between the cyclopentyl hydrogens and the substituents on the pyrazole ring would be a determining factor in the preferred conformation.

Similarly, the rotation of the nitro group around the C3-N bond can be studied. The PES would likely show energy minima when the nitro group is slightly twisted out of the pyrazole plane to alleviate steric strain with the adjacent nitrogen atom and the iodine at the C4 position.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

MD simulations would provide a time-resolved trajectory of the molecule's atoms, revealing its flexibility and intermolecular interactions. For instance, a simulation in a water box could show how water molecules solvate the polar nitro group and the pyrazole ring. It could also illustrate the conformational dynamics of the cyclopentyl group over time. If the molecule were to be studied as a potential ligand for a protein, MD simulations could be used to explore its binding mode and stability within the protein's active site.

Strategic Applications in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block for Diverse Scaffolds

The designation of 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole as a versatile synthetic building block is primarily due to the presence of the highly functionalizable iodo group. Halogenated pyrazoles, especially iodo-pyrazoles, are key precursors for creating carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The iodine atom at the C4 position is particularly amenable to reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, alkynyl, and vinyl substituents. nih.govsemanticscholar.org

The electron-withdrawing nature of the nitro group at the C3 position influences the reactivity of the pyrazole (B372694) ring, including the C-I bond at the adjacent C4 position. This electronic effect can modulate the efficiency and outcome of cross-coupling reactions. The bulky cyclopentyl group at the N1 position provides solubility in organic solvents and can sterically influence the approach of reagents, potentially affecting the regioselectivity of reactions on the pyrazole core. Pyrazoles are recognized as foundational scaffolds in the synthesis of more intricate heterocyclic systems relevant to the pharmaceutical and agrochemical industries. nih.govnih.gov

A summary of potential cross-coupling reactions for functionalizing the this compound scaffold is presented below.

| Coupling Reaction | Reactant | Catalyst (Typical) | Resulting Linkage |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst | C(pyrazole)-C(alkyne) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) | C(pyrazole)-C(aryl/vinyl) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | C(pyrazole)-C(alkene) |

| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd₂(dba)₃) | C(pyrazole)-N(amine) |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C(pyrazole)-C(aryl/vinyl) |

Precursor in the Construction of Advanced Heterocyclic Systems

The dual functionality of the iodo and nitro groups on the this compound ring makes it an excellent precursor for building advanced, fused, or poly-substituted heterocyclic systems. researchgate.net Following a cross-coupling reaction at the C4-iodo position, the resulting product can undergo further transformations. For instance, a Sonogashira coupling introduces an alkynyl group, which can then participate in intramolecular cyclization reactions. researchgate.netumich.edu

The nitro group at C3 is also a versatile functional handle. It can be reduced to an amino group, which can then be used to construct a new fused ring onto the pyrazole core. For example, the resulting amine can react with a suitable dielectrophile to form pyrazolo-fused pyrimidines, pyridines, or other important heterocyclic scaffolds. nih.gov This step-wise functionalization—first at the iodo position and then at the nitro/amino position—allows for the controlled and systematic assembly of complex molecules that are otherwise difficult to synthesize. kit.edu

Design and Synthesis of Novel Pyrazole Derivatives for Structure-Reactivity Relationship Studies (Focused on synthetic aspects)

The synthesis and reactivity of substituted iodonitropyrazoles are critical for understanding structure-reactivity relationships. Research on a closely related analogue, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, has provided significant insights. In a study focused on Sonogashira cross-coupling reactions with phenylacetylene (B144264), this 4-iodo-3-nitro isomer successfully yielded the desired coupled product, 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole, with a 58% yield. researchgate.net

Conversely, its regioisomer, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, was found to be unreactive under various Sonogashira reaction conditions. researchgate.net This stark difference in reactivity highlights the profound influence of substituent positioning on the pyrazole ring's electronic properties and, consequently, its synthetic utility.

Table of Reactivity in Sonogashira Coupling

| Compound | Position of Iodine | Position of Nitro | Outcome of Reaction with Phenylacetylene | Yield |

|---|---|---|---|---|

| Isomer A | 4 | 3 | Successful Coupling | 58% |

| Isomer B | 3 | 4 | No Reaction | 0% |

Data is for the N-(1-ethoxyethyl) protected analogue. researchgate.net

This differential reactivity is crucial for designing synthetic routes, as it dictates which isomer is suitable for specific transformations. Such studies enable chemists to predict the outcomes of reactions on similarly substituted pyrazoles, like the 1-cyclopentyl derivative, and to selectively synthesize desired target molecules. nih.gov

Applications in Material Science and Chemical Probe Development

While specific applications for this compound in material science are not extensively documented, the pyrazole scaffold itself is of growing interest in this field. Pyrazole derivatives are being explored for the development of new materials such as conductive polymers and organic light-emitting diodes (OLEDs). royal-chem.comnbinno.com The presence of an electron-withdrawing nitro group and a polarizable iodine atom on the pyrazole core of this compound could impart unique electronic and photophysical properties, making it a candidate for investigation in advanced functional materials.

Furthermore, nitro-containing heterocyclic compounds are foundational in the development of energetic materials. researchgate.netmdpi.com The high nitrogen content and the oxygen-rich nitro group in nitropyrazoles contribute to their potential use in this area. mdpi.com Although the sensitivity and performance would need to be experimentally determined, the molecular structure of this compound fits the general profile of a precursor for energetic compounds.

In the realm of chemical biology, fluorescent pyrazole derivatives are being developed as chemical probes for bioimaging. nih.gov The functional handles on this compound allow for the attachment of fluorophores or other reporter groups, suggesting its potential as a scaffold for creating new chemical probes to study biological systems. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, and how do substituent positions influence reaction yields?

- Methodological Answer : The synthesis of substituted pyrazoles typically involves cyclocondensation of hydrazines with 1,3-diketones or via halogenation/nitration of pre-functionalized pyrazole cores. For iodination at the 4-position, electrophilic substitution using iodine monochloride (ICl) in acetic acid is common, while nitration at the 3-position often employs mixed nitric-sulfuric acid systems.

- Key Considerations :

- Cyclopentyl introduction may require alkylation of a pyrazole-NH group using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Steric hindrance from the cyclopentyl group may reduce iodination efficiency; elevated temperatures (60–80°C) or catalytic Lewis acids (e.g., FeCl₃) can improve yields .

- Example Protocol :

- Step 1 : Synthesize 1-cyclopentyl-1H-pyrazole via N-alkylation.

- Step 2 : Nitrate at the 3-position using HNO₃/H₂SO₄ at 0–5°C (yield: ~65%) .

- Step 3 : Iodinate at the 4-position with ICl in glacial acetic acid (yield: ~50–60%) .

Q. How can structural elucidation of this compound be optimized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm, while the nitro group deshields adjacent protons, shifting pyrazole ring protons to δ 8.0–9.0 ppm .

- ¹³C NMR : The iodine substituent causes significant downfield shifts (~100–110 ppm for C-4) due to its electron-withdrawing effect .

- X-ray Crystallography :

- Single-crystal diffraction can confirm the nitro group’s orientation (often coplanar with the pyrazole ring) and the cyclopentyl group’s chair conformation. Displacement parameters may reveal steric strain between substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of nitro- and iodo-substituted pyrazoles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- The nitro group enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Iodine’s hydrophobic volume may improve membrane permeability but reduce solubility .

- Example : In pyrazole-based CRF-1 receptor antagonists, nitro groups at the 3-position improved binding affinity by 10-fold compared to non-nitrated analogs .

- Data Normalization :

- Control for solvent effects (e.g., DMSO vs. aqueous buffers) and assay interference from iodine’s redox activity .

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling) at the 4-iodo position?

- Methodological Answer :

- DFT Calculations :

- Optimize the molecular geometry using B3LYP/6-31G(d) to calculate Fukui indices. The 4-iodo position typically shows high electrophilic character, favoring oxidative addition in cross-coupling reactions .

- Experimental Validation :

- Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What analytical methods are critical for detecting degradation products under varying storage conditions?

- Methodological Answer :

- HPLC-MS :

- Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Major degradation pathways include:

- Nitro group reduction to amine (observed as [M-16+2H]⁺).

- Iodine loss via hydrolysis (detectable as [M-127]⁺) .

- Forced Degradation Studies :

- Expose the compound to heat (40°C), UV light, and acidic/alkaline conditions. Track degradation kinetics using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.